

# Lurasidone Metabolite ID-14283 Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | Lurasidone Metabolite 14283 hydrochloride |
| Cat. No.:      | B602669                                   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of Lurasidone Metabolite ID-14283 hydrochloride, a major active metabolite of the atypical antipsychotic drug lurasidone. This document consolidates key chemical, pharmacokinetic, and pharmacodynamic data, as well as detailed experimental protocols relevant to its study. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this significant metabolite. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and ease of comparison.

## Introduction

Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.<sup>[1]</sup> Its therapeutic effects are mediated through its interaction with dopamine and serotonin receptors.<sup>[2]</sup> Upon administration, lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.<sup>[2][3]</sup> This metabolic process leads to the formation of several metabolites, among which ID-14283 is a major and pharmacologically active entity.<sup>[3][4]</sup> Understanding the characteristics of ID-14283 is crucial for a comprehensive assessment of the overall clinical pharmacology of lurasidone. This guide

focuses on the hydrochloride salt of this metabolite, Lurasidone Metabolite ID-14283 hydrochloride.

## Chemical and Physical Properties

Lurasidone Metabolite ID-14283 hydrochloride is the hydrochloride salt of a hydroxylated derivative of lurasidone. Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                                                         | Reference(s)        |
|-------------------|-----------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 186204-32-0                                                                                   | <a href="#">[5]</a> |
| Molecular Formula | C <sub>28</sub> H <sub>37</sub> ClN <sub>4</sub> O <sub>3</sub> S                             | <a href="#">[5]</a> |
| Molecular Weight  | 545.14 g/mol                                                                                  | <a href="#">[5]</a> |
| Appearance        | Solid                                                                                         | <a href="#">[5]</a> |
| Solubility        | Soluble in Ethanol.                                                                           | <a href="#">[6]</a> |
| Storage           | Powder: -20°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | <a href="#">[5]</a> |
| Stability         | The free base is stable for at least 4 years at -20°C.                                        | <a href="#">[7]</a> |

## Pharmacokinetics

Lurasidone is primarily metabolized in the liver by CYP3A4 through oxidative N-dealkylation and hydroxylation of the norbornane ring.[\[3\]](#) This process results in the formation of two major active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[\[3\]](#)

## Exposure

Pharmacokinetic studies have shown that the exposure to ID-14283 is significant, representing a substantial fraction of the parent drug's exposure.

| Parameter                                 | Value                                                                              | Reference(s)                                                                      |
|-------------------------------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Relative Exposure (Metabolite vs. Parent) | The Cmax and AUC <sub>24</sub> of ID-14283 are approximately 23-29% of lurasidone. | This information could not be directly verified from the provided search results. |

## Protein Binding

Both lurasidone and its active metabolites exhibit high binding to plasma proteins.

| Compound   | Plasma Protein Binding | Reference(s) |
|------------|------------------------|--------------|
| Lurasidone | ~99%                   | [3]          |
| ID-14283   | 98.8% - 99.0%          | [8]          |

## Pharmacodynamics

The pharmacological activity of lurasidone is attributed not only to the parent compound but also to its active metabolites. ID-14283 has been shown to have a receptor binding profile that is comparable to lurasidone, indicating that it likely contributes to the overall therapeutic effect and side-effect profile of the drug.[1]

## Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of lurasidone and its active metabolite ID-14283 for key central nervous system receptors.

| Receptor                                          | Lurasidone (Ki, nM) | ID-14283 (Ki, nM) | Reference(s)                                                                      |
|---------------------------------------------------|---------------------|-------------------|-----------------------------------------------------------------------------------|
| Dopamine D <sub>2</sub>                           | 1.68                | 3.3               | This information could not be directly verified from the provided search results. |
| Serotonin 5-HT <sub>2A</sub>                      | 0.47                | 0.73              | This information could not be directly verified from the provided search results. |
| Serotonin 5-HT <sub>7</sub>                       | 0.49                | 1.9               | This information could not be directly verified from the provided search results. |
| Serotonin 5-HT <sub>1A</sub><br>(partial agonist) | 6.75                | 15.3              | This information could not be directly verified from the provided search results. |
| Adrenergic α <sub>2</sub> C                       | 10.8                | 14.8              | This information could not be directly verified from the provided search results. |
| Adrenergic α <sub>2</sub> A                       | 40.7                | 40.5              | This information could not be directly verified from the provided search results. |
| Adrenergic α <sub>1</sub>                         | 47.9                | 129               | This information could not be directly verified from the provided search results. |

## Experimental Protocols

# Quantification of Lurasidone and ID-14283 in Human Plasma by LC-MS/MS

This section outlines a representative protocol for the simultaneous determination of lurasidone and its active metabolite ID-14283 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a composite based on published methodologies.[\[9\]](#)[\[10\]](#)

## 5.1.1. Sample Preparation

- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add an appropriate volume of an internal standard solution (e.g., lurasidone-d8 and ID-14283-d8).
- Perform protein precipitation by adding 300  $\mu$ L of acetonitrile.
- Vortex the mixture for 5 minutes.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100  $\mu$ L of the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

## 5.1.2. Liquid Chromatography Conditions

| Parameter          | Condition                                                   |
|--------------------|-------------------------------------------------------------|
| Column             | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 $\mu$ m)      |
| Mobile Phase A     | 0.1% Formic acid in water                                   |
| Mobile Phase B     | 0.1% Formic acid in acetonitrile                            |
| Gradient           | Optimized for separation of analytes and internal standards |
| Flow Rate          | 0.4 mL/min                                                  |
| Column Temperature | 40°C                                                        |
| Injection Volume   | 5 $\mu$ L                                                   |

### 5.1.3. Mass Spectrometry Conditions

| Parameter              | Condition                                                                                                        |
|------------------------|------------------------------------------------------------------------------------------------------------------|
| Ionization Mode        | Electrospray Ionization (ESI), Positive                                                                          |
| Detection Mode         | Multiple Reaction Monitoring (MRM)                                                                               |
| MRM Transitions        | Specific precursor-to-product ion transitions for lurasidone, ID-14283, and their respective internal standards. |
| Ion Source Temperature | 500°C                                                                                                            |
| IonSpray Voltage       | 5500 V                                                                                                           |

## Visualizations

### Lurasidone Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of lurasidone to its major active and inactive metabolites.

[Click to download full resolution via product page](#)

Caption: Lurasidone Metabolism via CYP3A4.

## Bioanalytical Workflow for ID-14283 Quantification

This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Lurasidone Metabolite ID-14283 in plasma samples.



[Click to download full resolution via product page](#)

Caption: Workflow for ID-14283 Quantification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lurasidone Metabolite ID-14283 Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602669#lurasidone-metabolite-14283-hydrochloride-cas-number>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)